

# 4-Cbz-Morpholine-3-carboxylic acid molecular weight and formula

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## Compound of Interest

Compound Name: 4-Cbz-Morpholine-3-carboxylic acid

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An In-Depth Technical Guide to **4-Cbz-Morpholine-3-carboxylic Acid**: A Keystone Building Block in Modern Drug Discovery

## Executive Summary

**4-Cbz-Morpholine-3-carboxylic acid** is a chiral synthetic building block of significant interest to researchers, medicinal chemists, and drug development professionals. Its rigid morpholine scaffold, combined with the versatile benzyloxycarbonyl (Cbz) protecting group, makes it an invaluable tool for introducing conformational constraint and specific stereochemistry into complex molecules. This guide provides a comprehensive overview of its chemical properties, a detailed synthetic protocol, and explores its critical applications in the synthesis of innovative therapeutics, particularly as a constrained amino acid surrogate in peptide-based drugs.

## Introduction: The Strategic Value of Morpholine Scaffolds

In the landscape of medicinal chemistry, the morpholine moiety is a privileged scaffold. Its inclusion in a drug candidate can impart favorable physicochemical properties, such as improved aqueous solubility, metabolic stability, and pharmacokinetic profiles. When functionalized into a constrained amino acid analogue like **4-Cbz-Morpholine-3-carboxylic acid**, it provides a powerful strategy to control peptide conformation, enhance receptor binding affinity, and improve resistance to enzymatic degradation. The carboxybenzyl (Cbz) group

offers robust protection of the morpholine nitrogen that is stable to a wide range of reaction conditions yet can be selectively removed, typically via hydrogenolysis, making it ideal for multi-step synthetic campaigns.<sup>[1]</sup>

## Physicochemical and Structural Properties

The fundamental properties of **4-Cbz-Morpholine-3-carboxylic acid** are summarized below. The data primarily corresponds to the commonly used (S)-enantiomer.

Property	Value	Source(s)
Molecular Formula	C <sub>13</sub> H <sub>15</sub> NO <sub>5</sub>	<sup>[2]</sup> <sup>[3]</sup> <sup>[4]</sup> <sup>[5]</sup>
Molecular Weight	265.26 g/mol	<sup>[1]</sup> <sup>[2]</sup> <sup>[3]</sup>
IUPAC Name	(3S)-4-(phenylmethoxycarbonyl)morpholine-3-carboxylic acid	<sup>[2]</sup>
Synonyms	(S)-4-Cbz-Morpholine-3-carboxylic acid, 4-(Benzyloxycarbonyl)morpholine-3-carboxylic acid	<sup>[2]</sup> <sup>[4]</sup>
CAS Number	819078-65-4 ((S)-enantiomer)	<sup>[2]</sup> <sup>[5]</sup>
Appearance	Solid	<sup>[4]</sup>
Predicted XLogP3	1.04650	<sup>[6]</sup>
Density	1.332 g/cm <sup>3</sup>	<sup>[6]</sup>

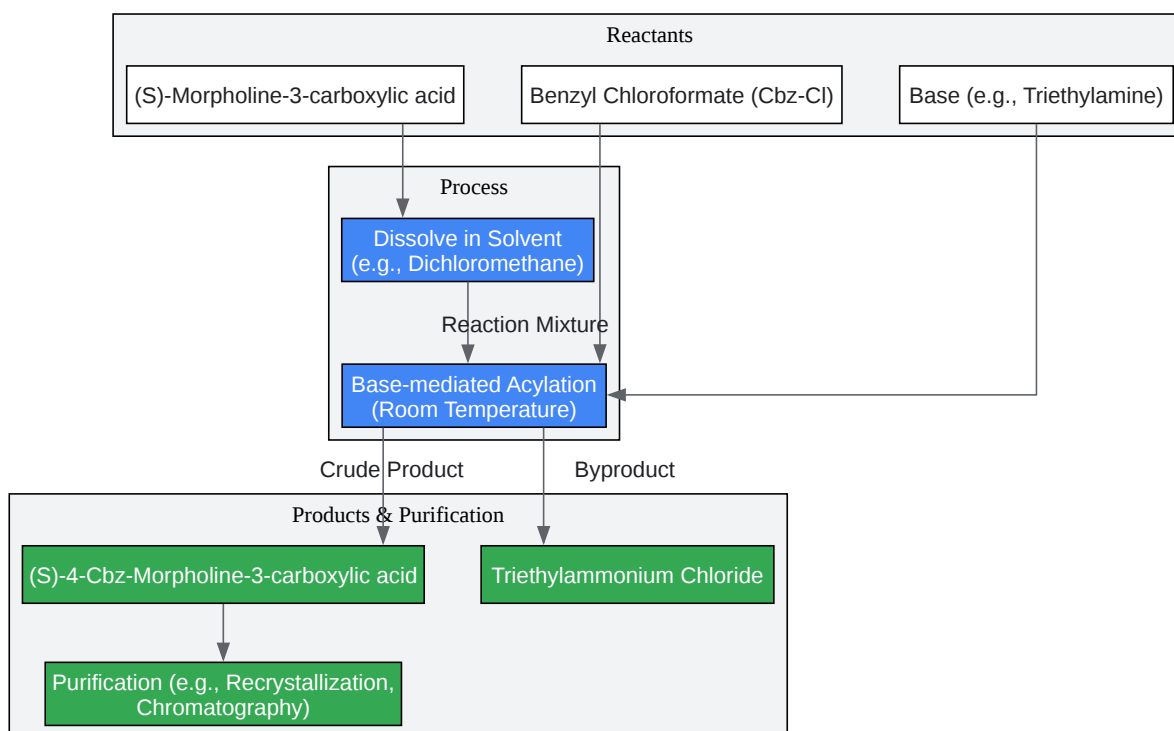
## Synthesis and Mechanistic Rationale

The synthesis of **4-Cbz-Morpholine-3-carboxylic acid** is typically achieved through the N-protection of the parent morpholine-3-carboxylic acid. The choice of benzyl chloroformate (Cbz-Cl) as the protecting agent is strategic; it reacts selectively with the secondary amine of the morpholine ring under mild basic conditions, leaving the carboxylic acid moiety intact.

## Reaction Mechanism

The synthesis proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the morpholine nitrogen atom attacks the electrophilic carbonyl carbon of benzyl chloroformate. This is followed by the departure of the chloride leaving group. A base, such as triethylamine, is used to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.[1] This method is highly efficient and preserves the stereochemistry at the chiral center (C3).

## Synthetic Workflow Diagram



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Caption: Synthetic workflow for N-protection of morpholine-3-carboxylic acid.

## Detailed Experimental Protocol

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

- **Preparation:** To a solution of (S)-Morpholine-3-carboxylic acid (1 equivalent) in a suitable organic solvent (e.g., dichloromethane) at 0 °C, add triethylamine (1.1 equivalents) and stir for 15 minutes.
- **Reaction:** Slowly add benzyl chloroformate (1.05 equivalents) dropwise to the solution, ensuring the temperature remains below 5 °C.
- **Execution:** Allow the reaction mixture to warm to room temperature and stir for 12-18 hours, monitoring progress by TLC or LC-MS.
- **Workup:** Upon completion, wash the reaction mixture with a dilute acid (e.g., 1N HCl) to remove excess base, followed by a brine wash.
- **Isolation:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- **Purification:** Purify the crude material by recrystallization or flash column chromatography to obtain the final (S)-**4-Cbz-Morpholine-3-carboxylic acid** with high purity.[\[1\]](#)

## Applications in Drug Discovery and Peptide Synthesis

The primary application of **4-Cbz-Morpholine-3-carboxylic acid** is as a specialized building block in the synthesis of complex organic molecules and peptidomimetics.

### Constrained Amino Acid Surrogate

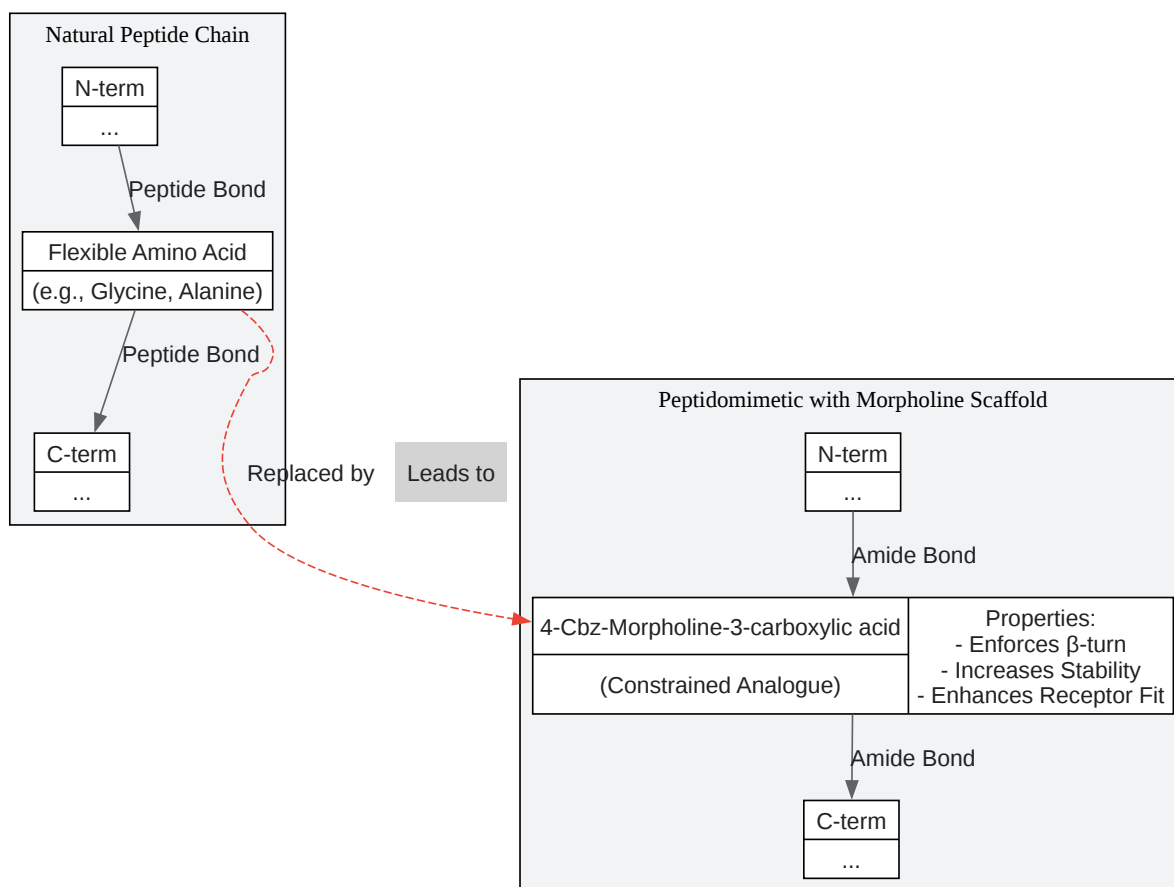
Peptides often suffer from poor metabolic stability and low oral bioavailability. Incorporating constrained analogues like **4-Cbz-Morpholine-3-carboxylic acid** into a peptide sequence can enforce a specific secondary structure (e.g., a  $\beta$ -turn). This pre-organization can enhance

binding to a biological target and simultaneously protect the peptide backbone from proteolytic degradation.

## Role as a Chiral Intermediate

This compound is a valuable intermediate for synthesizing a wide range of biologically active molecules.<sup>[7]</sup> Its defined stereochemistry is crucial for creating enantiomerically pure final products, which is a regulatory requirement for most modern pharmaceuticals. The carboxylic acid serves as a handle for further chemical modifications, such as amide bond formation, while the Cbz-protected amine awaits deprotection for subsequent synthetic steps.<sup>[1][8]</sup>

## Conceptual Role in Peptidomimetic Design



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Caption: Incorporation of the morpholine scaffold to create a constrained peptidomimetic.

## Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling **4-Cbz-Morpholine-3-carboxylic acid**.

- Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[9]
- Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[9]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10]
- First Aid:
  - Skin Contact: Wash off with plenty of soap and water. Seek medical attention if irritation occurs.[9]
  - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice if irritation persists.[9]
  - Ingestion: Rinse mouth and call a poison center or doctor if you feel unwell.[9]
  - Inhalation: Remove person to fresh air and keep comfortable for breathing.[9]

For comprehensive safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.

## Conclusion

**4-Cbz-Morpholine-3-carboxylic acid** is more than a simple chemical reagent; it is a sophisticated design element for the modern medicinal chemist. Its unique combination of a conformationally rigid scaffold, defined stereochemistry, and versatile functional groups provides a reliable and effective means to address common challenges in drug development, such as metabolic instability and poor receptor affinity. As the demand for more complex and potent therapeutics grows, the utility of such advanced building blocks will continue to expand, cementing the role of **4-Cbz-Morpholine-3-carboxylic acid** as a key component in the drug discovery toolkit.

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